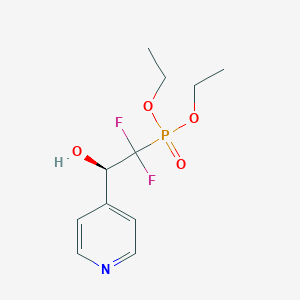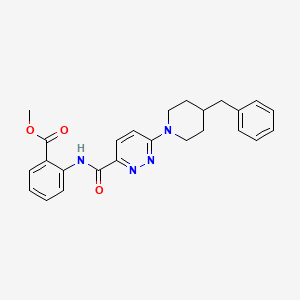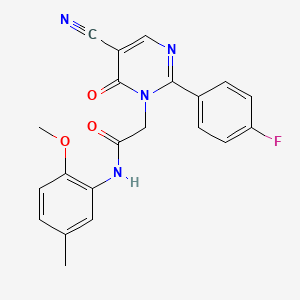
4-Hydroxy-5-(trimethylazaniumyl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-(trimethylazaniumyl)pentanoate, also known as Carnitine, is an amino acid derivative that plays a crucial role in energy metabolism. Carnitine is synthesized in the liver and kidneys and is also obtained from dietary sources such as meat and dairy products.
Applications De Recherche Scientifique
Role in Dermatology and Pharmaceutical Formulations
4-Hydroxy-5-(trimethylazaniumyl)pentanoate has been explored for its efficacy in dermatological applications, particularly in comparison to other diols like pentane-1,5-diol. Research indicates that pentane-1,5-diol, a closely related compound, showcases superior drug delivery-enhancing potency, pharmaceutical and cosmetic properties, antimicrobial spectrum, and lower toxicity. These characteristics make it an attractive candidate for topical pharmaceutical formulations, affirming its utility in enhancing dermatological treatments and potentially substituting conventional aliphatic diols in these formulations (Jeanette Jacobsson Sundberg & J. Faergemann, 2008).
Impact on Liquid Crystal Technology
In the realm of materials science, methylene-linked liquid crystal dimers, including compounds structurally similar to this compound, demonstrate unique transitional properties. These dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, exhibit two distinct mesophases, with the lower temperature phase characterized as a twist-bend nematic phase. This classification is based on optical textures similar to those observed in structurally related dimers, highlighting the compound's potential in advancing liquid crystal technology and applications (P. Henderson & C. Imrie, 2011).
Antioxidant and Biological Activities
The broader chemical family to which this compound belongs, including compounds like p-Coumaric acid, has been extensively studied for their bioactivities. These studies underscore the significant antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and analgesic activities of the compound's relatives. The conjugation of p-Coumaric acid, for example, enhances its biological activities, suggesting that structural analogs like this compound could hold similar potential in biomedical applications (K. Pei, J. Ou, Junqing Huang, & S. Ou, 2016).
Propriétés
IUPAC Name |
4-hydroxy-5-(trimethylazaniumyl)pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-9(2,3)6-7(10)4-5-8(11)12/h7,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKDEBCRGLMMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CCC(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73697-53-7 |
Source


|
| Record name | 4-hydroxy-5-(trimethylazaniumyl)pentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2583089.png)

![(3E)-3-{[(3-chloro-4-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2583094.png)


![2-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2583097.png)
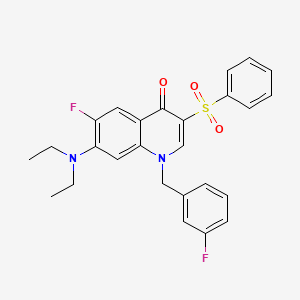
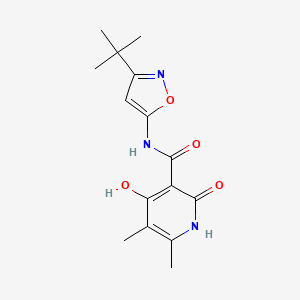
![N-(3-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2583103.png)
